molecular formula C9H9N3O2 B585374 methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-18-2

methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B585374
CAS No.: 952182-18-2
M. Wt: 191.19
InChI Key: KBOWEPWOSHLMGE-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with an amino group and a methyl ester group. It has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol .

Mechanism of Action

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanopyridine with ethyl acetoacetate in the presence of ammonium acetate, followed by methylation of the resulting intermediate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Comparison: Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. Compared to its halogenated analogs, the amino derivative is more versatile in terms of chemical modifications and has shown greater potential in biological applications .

Biological Activity

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-18-2) is a heterocyclic compound with notable biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The compound features a pyrrolo[2,3-b]pyridine core with an amino group and a methyl ester, which contribute to its unique reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although specific pharmacokinetic data (ADME) is limited, the compound has been investigated for its potential therapeutic effects in several areas:

  • Cancer Research : It has shown promise as an enzyme inhibitor, particularly in pathways related to cancer progression.
  • Anti-inflammatory Activity : Analogous compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may exhibit similar properties .

In Vitro Studies

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds can inhibit COX enzymes, which are crucial in inflammation and pain pathways. For instance, studies on similar compounds reported IC50 values against COX-2 that ranged from 0.04 to 0.06 μmol . While direct studies on this compound are sparse, its structural similarities suggest potential anti-inflammatory effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the amino group at the 5-position enhances its reactivity and potential interactions with biological targets. Modifications at other positions may lead to variations in potency and selectivity against specific enzymes or receptors.

CompoundPosition of SubstituentBiological ActivityReference
Methyl 5-amino derivative5Potential COX inhibition
Methyl 5-bromo derivative5Reduced activity
Methyl 5-chloro derivative5Moderate activity

Case Study 1: Anti-Cancer Potential

A study investigated the effects of pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation through apoptosis induction. Although specific data on this compound was not provided, the findings suggest that similar compounds may serve as lead candidates in cancer therapy development.

Case Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, pyrimidine derivatives exhibited significant anti-inflammatory effects by reducing COX-2 and inducible nitric oxide synthase (iNOS) expression levels. This suggests that this compound could be explored further for its anti-inflammatory potential based on structural analogs' performance .

Properties

IUPAC Name

methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOWEPWOSHLMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653973
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-18-2
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An autoclave is charged with 2.9 g (13.12 mmol) of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Azasynth), 290 mg of palladium on charcoal 10% and 200 mL of methanol. The reaction mixture is placed under 20 bar of hydrogen, and stirred for 18 h at room temperature. The solution is then filtered on Celite, and the Celite is rinsed with 3×100 mL of hot methanol. The filtrate is evaporated under reduced pressure. 2.38 g of a yellow solid is obtained at a yield of 95%.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
290 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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